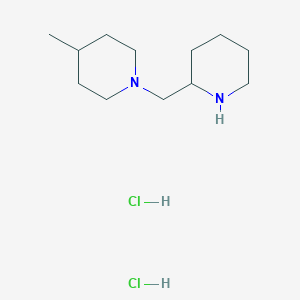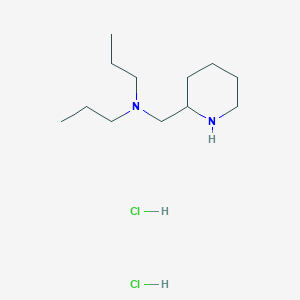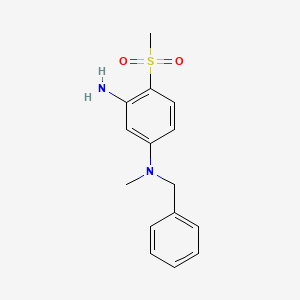![molecular formula C13H16ClN5O B1424856 N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220038-55-0](/img/structure/B1424856.png)
N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Übersicht
Beschreibung
“N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrazolo[4,3-c]pyridine group, which is a fused ring system containing two nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, substituted pyridines can be synthesized via various methodologies . One such method involves the remodeling of (aza)indoles/benzofurans .
Molecular Structure Analysis
The compound contains several functional groups, including a carboxamide group attached to the pyridine ring and a pyrazolo[4,3-c]pyridine group . These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound.
Chemical Reactions Analysis
The compound, due to the presence of the pyridine and pyrazolo[4,3-c]pyridine groups, can participate in various chemical reactions. Pyridines are known to undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Pyridines are generally polar due to the presence of a nitrogen atom and can form hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research on N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride and its derivatives focuses on the synthesis of novel compounds. For example, Karthikeyan, Vijayakumar, and Sarveswari (2014) synthesized a series of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles. This demonstrates the chemical versatility and potential for creating a variety of compounds from this core structure Karthikeyan, Vijayakumar, & Sarveswari, 2014.
Inhibitory Activity Against Mycobacterium tuberculosis
Another significant application is in the field of medicinal chemistry. Samala et al. (2013) developed 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors, showcasing the compound's potential in treating bacterial infections Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013.
Antimicrobial Activities
Compounds based on the N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride structure have also shown antimicrobial properties. Gouda, Berghot, Abd El-Ghani, and Khalil (2010) synthesized thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, demonstrating promising antimicrobial activities Gouda, Berghot, Abd El-Ghani, & Khalil, 2010.
Neuropharmacology and Pain Treatment
In neuropharmacology, this compound has been studied for its potential in treating neuropathic pain. Yogeeswari et al. (2013) reported on a novel series of tetrahydropyrido-pyrazoles that inhibited tumour necrosis factor-alpha and showed efficacy in neuropathic pain models Yogeeswari, Sharma, Samala, Gangadhar, Karthick, Mallipeddi, Semwal, & Sriram, 2013.
Antileishmanial Activity
Additionally, the compound has been explored for its antileishmanial properties. Mello, Echevarria, Bernardino, Canto-Cavalheiro, and Leon (2004) synthesized pyrazolopyridine derivatives that showed promising results against Leishmania amazonensis, highlighting its potential use in parasitic disease treatment Mello, Echevarria, Bernardino, Canto-Cavalheiro, & Leon, 2004.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O.ClH/c19-13(16-7-9-2-1-4-14-6-9)12-10-8-15-5-3-11(10)17-18-12;/h1-2,4,6,15H,3,5,7-8H2,(H,16,19)(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFCRDQXJXHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NCC3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | |
CAS RN |
1220038-55-0 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



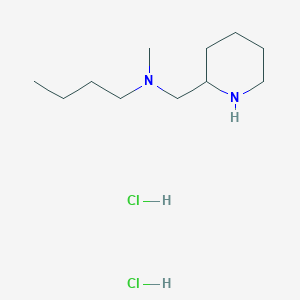
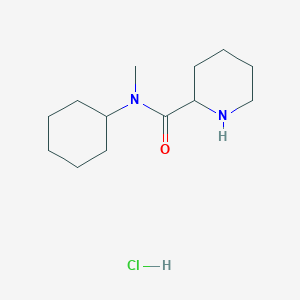


![N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424781.png)
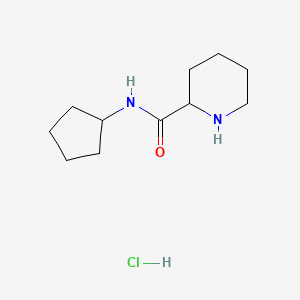
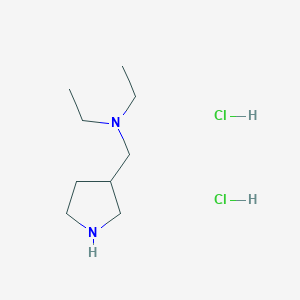
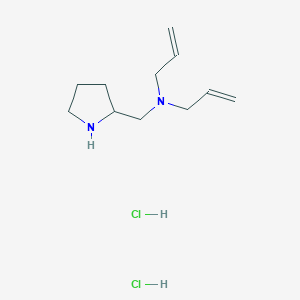

![Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1424789.png)
